

Application Notes and Protocols: Antimony Trioxide in the Vulcanization of Rubber

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony(III) oxide

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Introduction

Antimony trioxide (Sb_2O_3) is a crucial synergistic flame retardant used extensively in the rubber industry. While not a flame retardant on its own, it significantly enhances the fire-resistant properties of halogenated rubber formulations.[1][2] This document provides detailed application notes, experimental protocols, and data on the use of antimony trioxide in the vulcanization of rubber, with a focus on polychloroprene rubber as a representative example. Antimony trioxide is particularly effective in applications requiring high flame retardancy, such as in conveyor belts, industrial hoses, and cable insulation.

Mechanism of Action: Synergistic Flame Retardancy

The primary role of antimony trioxide in rubber vulcanization is to act as a synergist with halogenated compounds (e.g., chlorinated paraffins, decabromodiphenyl oxide). The flame retardant mechanism is a multi-step process that occurs in both the gas and solid phases during combustion.

- **Release of Halogenated Species:** Upon heating, the halogenated flame retardant in the rubber compound decomposes and releases hydrogen halides (HX , where X is a halogen).
- **Formation of Antimony Halides:** Antimony trioxide reacts with these hydrogen halides to form antimony trihalide (SbX_3) and antimony oxyhalide (SbOX).[2]

- **Gas Phase Inhibition:** The volatile antimony halides enter the gaseous flame zone and act as radical scavengers, interrupting the chain reactions of combustion. They trap high-energy radicals ($H\bullet$, $OH\bullet$), effectively "poisoning" the flame.[2]
- **Solid Phase Charring:** In the solid phase, antimony trioxide promotes the formation of a protective char layer on the surface of the rubber. This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying material and limiting the release of flammable gases.[2]

This synergistic action makes the combination of antimony trioxide and a halogenated flame retardant significantly more effective than either component alone.[2]

Data Presentation: Influence of Antimony Trioxide on Rubber Properties

The following tables summarize the representative effects of varying concentrations of antimony trioxide on the mechanical and flame-retardant properties of a polychloroprene rubber formulation containing a chlorinated paraffin as the halogen source.

Table 1: Effect of Antimony Trioxide on Mechanical Properties of Vulcanized Polychloroprene Rubber

Property	Test Method	Formulation A (0 phr Sb_2O_3)	Formulation B (5 phr Sb_2O_3)	Formulation C (10 phr Sb_2O_3)	Formulation D (15 phr Sb_2O_3)
Tensile Strength (MPa)	ASTM D412	18.5	17.8	17.2	16.5
Elongation at Break (%)	ASTM D412	450	420	390	360
Hardness (Shore A)	ASTM D2240	65	68	71	74
Tear Strength (kN/m)	ASTM D624	38	36	34	32

Note: The data presented are representative and may vary depending on the specific formulation and processing conditions.

Table 2: Effect of Antimony Trioxide on Flame Retardant Properties of Vulcanized Polychloroprene Rubber

Property	Test Method	Formulation A (0 phr Sb ₂ O ₃)	Formulation B (5 phr Sb ₂ O ₃)	Formulation C (10 phr Sb ₂ O ₃)	Formulation D (15 phr Sb ₂ O ₃)
Limiting Oxygen Index (LOI, %)	ASTM D2863	25	29	33	36
UL-94 Vertical Burn Test Rating	UL-94	V-2	V-1	V-0	V-0
Afterflame Time (s)	UL-94	20	10	< 5	< 5

Note: The data presented are representative and may vary depending on the specific formulation and processing conditions.

Experimental Protocols

Compounding of Polychloroprene Rubber with Antimony Trioxide

This protocol describes the preparation of a flame-retardant polychloroprene rubber compound using a two-roll mill.

Materials and Equipment:

- Polychloroprene (Neoprene) rubber
- Antimony Trioxide (Sb₂O₃)

- Chlorinated Paraffin (halogen source)
- Zinc Oxide (activator)
- Magnesium Oxide (acid acceptor)
- Stearic Acid (processing aid)
- N-tert-butyl-2-benzothiazolesulfenamide (TBBS) (accelerator)
- Sulfur (curing agent)
- Two-roll mill with temperature control
- Analytical balance

Procedure:

- Mastication: Set the two-roll mill to a temperature of 50-60°C. Pass the raw polychloroprene rubber through the mill several times until it forms a smooth, continuous band. This process, known as mastication, reduces the viscosity of the rubber.
- Incorporation of Ingredients:
 - Add the zinc oxide, magnesium oxide, and stearic acid to the rubber band on the mill. Allow them to mix thoroughly until a homogenous blend is achieved.
 - Gradually add the chlorinated paraffin and antimony trioxide to the mixture. Ensure even dispersion by cutting and folding the rubber on the mill.
 - Finally, add the TBBS and sulfur. This should be done at the end of the mixing cycle to prevent premature vulcanization (scorching).
- Homogenization: Continue mixing for a specified period (e.g., 10-15 minutes) to ensure all ingredients are uniformly dispersed.
- Sheetting Out: Once mixing is complete, cut the rubber compound from the mill and sheet it out to the desired thickness.

- **Storage:** Store the compounded rubber sheet in a cool, dark place for at least 24 hours before vulcanization to allow for relaxation of internal stresses.

Vulcanization (Curing)

This protocol describes the vulcanization of the compounded rubber sheet using a compression molding press.

Materials and Equipment:

- Compounded polychloroprene rubber sheet
- Mold of desired dimensions
- Compression molding press with temperature and pressure control

Procedure:

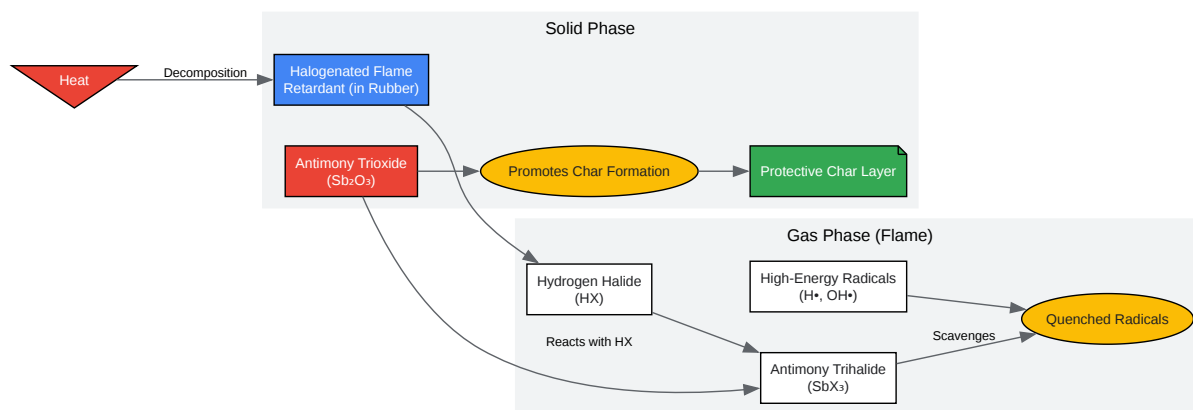
- **Preheating:** Preheat the compression molding press to the desired vulcanization temperature (e.g., 160°C).
- **Molding:** Place the pre-weighed compounded rubber into the preheated mold.
- **Curing:**
 - Close the press and apply a low pressure to allow the rubber to flow and fill the mold cavity.
 - Increase the pressure to the specified level (e.g., 10 MPa).
 - Start the curing timer for the predetermined vulcanization time (determined by rheometer testing, e.g., 15 minutes).
- **Demolding:** Once the curing time is complete, carefully open the press and remove the vulcanized rubber part from the mold.
- **Post-Curing Conditioning:** Allow the vulcanized rubber to cool to room temperature. It is recommended to condition the samples for at least 24 hours before testing.

Testing of Vulcanized Rubber Properties

All testing should be performed according to the relevant ASTM standards.

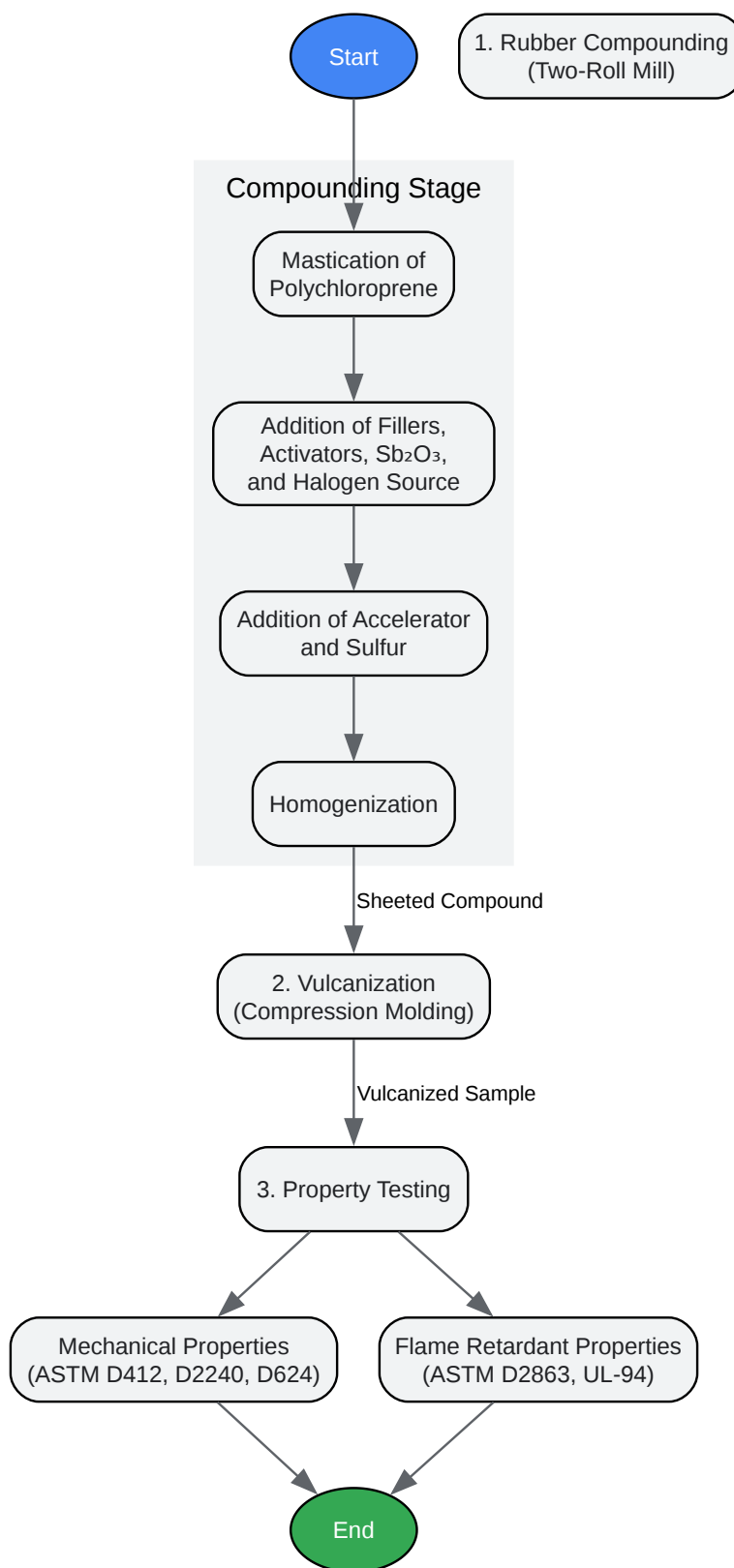
- Mechanical Properties:
 - Tensile Strength and Elongation at Break: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
 - Hardness (Shore A): ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.
 - Tear Strength: ASTM D624 - Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.
- Flame Retardant Properties:
 - Limiting Oxygen Index (LOI): ASTM D2863 - Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).
 - Vertical Burn Test: UL-94 - Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances Testing.

Mandatory Visualizations



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Caption: Synergistic Flame Retardant Mechanism of Antimony Trioxide.



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Caption: Experimental Workflow for Evaluating Antimony Trioxide in Rubber.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols: Antimony Trioxide in the Vulcanization of Rubber]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798121#antimony-trioxide-in-the-vulcanization-of-rubber]

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